2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile
Overview
Description
2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenylacetonitrile core, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,6-dichlorophenylacetonitrile with difluoromethyl ether under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of dichloro and difluoromethoxy groups enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,6-Dichloro-4-(trifluoromethyl)phenylacetonitrile
- 2,6-Dichloro-4-(difluoromethyl)phenylacetonitrile
Comparison: 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to its analogs. This group enhances its reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-[2,6-dichloro-4-(difluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO/c10-7-3-5(15-9(12)13)4-8(11)6(7)1-2-14/h3-4,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRPZNUQKYQNCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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